Home > Products > Screening Compounds P37409 > 1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea - 1796890-27-1

1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Catalog Number: EVT-3072325
CAS Number: 1796890-27-1
Molecular Formula: C33H28N4O4
Molecular Weight: 544.611
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cholecystokinin (CCK) receptors are found in both the central nervous system and the periphery. CCK receptors are divided into two subtypes: CCK-A and CCK-B. CCK-A receptors are primarily located in the periphery, particularly in the gastrointestinal tract, while CCK-B receptors are found predominantly in the brain, but also in the stomach. [, ]

CCK receptor antagonists are compounds that block the action of CCK at its receptors. These antagonists are classified based on their selectivity for the CCK-A or CCK-B receptor subtypes. Selective CCK-B receptor antagonists have shown potential therapeutic benefits in treating a range of conditions, including anxiety, panic disorders, gastrointestinal disorders, and pain. [, , , ]

Molecular Structure Analysis

The molecular structure of CCK receptor antagonists varies significantly depending on their chemical class. For instance, L-365,260, a benzodiazepine derivative, exhibits stereospecific binding to the CCK-B receptor, with the R-enantiomer demonstrating higher affinity. [, , ] Another antagonist, YF476, also belongs to the 1,4-benzodiazepin-2-one class and features a bulky substituent at the 1-position, which contributes to its potent and selective antagonism of the CCK-B receptor. []

Mechanism of Action

CCK receptor antagonists competitively bind to CCK receptors, preventing the binding of endogenous ligands like CCK and gastrin. This competitive binding inhibits receptor activation and downstream signaling pathways, ultimately reducing or blocking the physiological effects of CCK. For instance, CCK-B receptor antagonists effectively suppress gastric acid secretion by blocking the action of gastrin, a potent stimulant of acid release. [, , , , ]

Applications
  • Gastrointestinal Disorders: CCK-B receptor antagonists, such as YM022, famotidine, and L-365,260, have demonstrated efficacy in reducing gastric acid secretion and treating gastric and duodenal ulcers in animal models. [, , ] These antagonists effectively block the action of gastrin, a key regulator of acid secretion.
  • Pain Management: Studies have shown that CCK-B receptor antagonists, such as L-365,260, PD-134,308, and RB 211, can potentiate the analgesic effects of endogenous enkephalins and opioid drugs like morphine. [] This suggests their potential use as adjuvants in pain management.
  • Cognitive Enhancement: Research suggests that CCK-B receptor antagonists, particularly ceruletide, may offer neuroprotective effects in models of hypoxia-induced amnesia. [] By blocking CCK-B receptors, these antagonists may mitigate the detrimental effects of hypoxia on memory function.

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

    Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. Research indicates it effectively inhibits gastric acid secretion and exhibits anti-ulcer properties in rats. [] YM022 demonstrates stereoselective binding to the human CCKB/gastrin receptor. [] Studies also explored its formulation to improve the solubility and absorption of this poorly water-soluble compound. [, , , ]

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

    Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It demonstrates potent inhibition of pentagastrin-induced gastric acid secretion in rats and dogs. [, ] YF476 is structurally similar to YM022, further emphasizing the structure-activity relationship of this class of compounds.

3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260)

    Compound Description: L-365,260 is a potent and selective CCK-B/gastrin receptor antagonist. It effectively suppresses gastric acid secretion induced by various stimulants like pentagastrin, histamine, and bethanechol in rats. [] L-365,260 also exhibits strong potentiation of antinociception mediated by endogenous enkephalins. []

(3S(−)‐N‐(2,3‐dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl)‐1H‐indole‐2‐carboxamide (MK-329)

    Compound Description: MK-329 is a selective cholecystokinin receptor antagonist known to effectively antagonize the anorectic effect of exogenous cholecystokinin-octapeptide (CCK8) in rats. [] Studies revealed its ability to block the anorectic effect of (+)-fenfluramine, suggesting the involvement of endogenous CCK in (+)-fenfluramine's effects. []

Properties

CAS Number

1796890-27-1

Product Name

1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

IUPAC Name

1-(4-acetylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C33H28N4O4

Molecular Weight

544.611

InChI

InChI=1S/C33H28N4O4/c1-21-10-6-7-13-26(21)29(39)20-37-28-15-9-8-14-27(28)30(24-11-4-3-5-12-24)35-31(32(37)40)36-33(41)34-25-18-16-23(17-19-25)22(2)38/h3-19,31H,20H2,1-2H3,(H2,34,36,41)

InChI Key

VGQSIUUFJQGWTD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)C(=O)C)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.